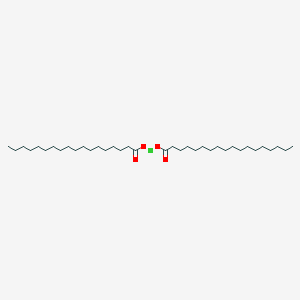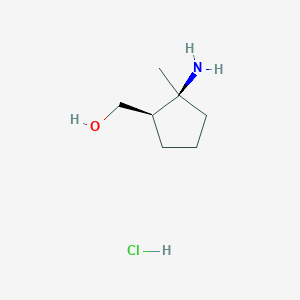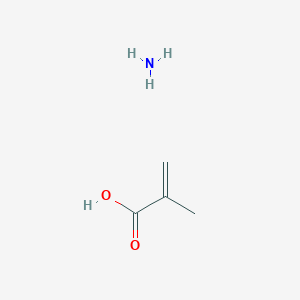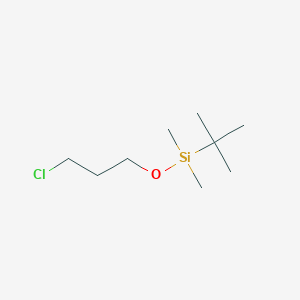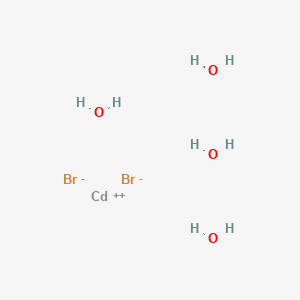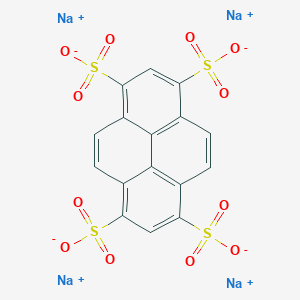
1,3,6,8-芘四磺酸,四钠盐
描述
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt is a fluorescent dye that belongs to the group of hydroxide salts . It has been shown to have an absorption maximum at 524 nm and emission maximum at 585 nm .
Synthesis Analysis
The compound was successfully synthesized via a one-step sulfonating reaction . This method is more convenient, effective, and eco-friendly than traditional ones . The as-prepared compound exhibits pure blue fluorescence under UV light .Molecular Structure Analysis
The molecular formula of 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt is C16H6Na4O12S4 . Its molecular weight on an anhydrous basis is 610.43 .Physical And Chemical Properties Analysis
The compound appears as a green fine crystalline powder . The compound is also highly soluble in water .科学研究应用
Fluorescence Studies
This compound is suitable for fluorescence . Its excellent fluorescent properties make it a valuable tool in various scientific research fields, particularly in studies involving fluorescence spectroscopy.
Ligand in Protein-Protein Interactions
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions . This makes it useful in the field of biochemistry and molecular biology, particularly in studies involving protein structure and function.
Invisible Inks
Due to its excellent fluorescent properties and water solubility, this compound was used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution . The resulting inks possessed acceptable stability after being stored for 30 days .
Quality Control
This compound is often used in quality control and developmental testing. For instance, it is used in the testing of UV spectrophotometry, where it has shown a performance of >=94% .
Research and Development
In the field of research and development, this compound is often used due to its unique properties. It is used in the synthesis of new compounds and in the testing of new methods and techniques .
Industrial Applications
In addition to its scientific research applications, this compound also has potential industrial applications. Its unique properties, such as its excellent fluorescent properties and water solubility, make it a valuable tool in various industries .
作用机制
Target of Action
PTSA is a fluorescent dye that exhibits pure blue fluorescence under UV light . It has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions .
Mode of Action
PTSA interacts with its targets by emitting fluorescence when exposed to UV light . This fluorescence can be used to visualize the targets, such as proteins, under UV light . In addition, PTSA can quench the fluorescence of trivalent iron ions, providing a simple and rapid method for detecting these ions .
Biochemical Pathways
For example, PTSA can be used as a fluorescent probe to monitor the presence and concentration of certain ions, such as trivalent iron ions .
Pharmacokinetics
It is known that ptsa is soluble in water , which suggests that it could be readily absorbed and distributed in the body if administered. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PTSA would need to be determined in pharmacokinetic studies.
Result of Action
The primary result of PTSA’s action is the emission of fluorescence under UV light . This fluorescence can be used to visualize targets, such as proteins, or to detect certain ions . In addition, PTSA has been used to prepare water-soluble invisible inks for anti-counterfeiting applications .
Action Environment
The action of PTSA is influenced by environmental factors such as light and pH. PTSA emits fluorescence under UV light , and this fluorescence can be quenched by certain ions . The stability of PTSA and its resulting inks has been shown to be acceptable after being stored for 30 days
安全和危害
未来方向
The compound has been used to prepare water-soluble invisible inks for anti-counterfeiting applications due to its excellent fluorescent properties and water solubility . It has also been used in technical or engineered material use for easily accessible conjugated pyrene sulfonates as cathode interfacial materials for polymer solar cells . These applications suggest promising future directions for this compound.
属性
IUPAC Name |
tetrasodium;pyrene-1,3,6,8-tetrasulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O12S4.4Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBIRLJMURQVMX-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Na4O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6528-53-6 (Parent) | |
| Record name | Tetrasodium 1,3,6,8-pyrenetetrasulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059572100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041233 | |
| Record name | Tetrasodium 1,3,6,8-pyrenetetrasulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | 1,3,6,8-Pyrenetetrasulfonic acid, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt | |
CAS RN |
59572-10-0 | |
| Record name | Tetrasodium 1,3,6,8-pyrenetetrasulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059572100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,8-Pyrenetetrasulfonic acid, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasodium 1,3,6,8-pyrenetetrasulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-Pyrenetetrasulfonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRASODIUM 1,3,6,8-PYRENETETRASULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P062LD4V71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





